molecular formula C18H26BNO2 B2595811 4-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)phenylboronic acid pinacol ester CAS No. 1447696-00-5

4-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)phenylboronic acid pinacol ester

Cat. No.: B2595811
CAS No.: 1447696-00-5
M. Wt: 299.22
InChI Key: JMKYGZIHSWUORV-UHFFFAOYSA-N
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Description

4-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)phenylboronic acid pinacol ester is a boronic ester derivative that has garnered significant interest in the field of organic chemistry. This compound is known for its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. Its unique structure, which includes a tetrahydropyridine ring and a boronic ester group, makes it a valuable reagent in synthetic chemistry.

Mechanism of Action

Preparation Methods

The synthesis of 4-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)phenylboronic acid pinacol ester typically involves the reaction of 4-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)phenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction conditions often include the use of an inert atmosphere and temperatures ranging from 2-8°C to ensure the stability of the product . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

4-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)phenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol. Major products formed from these reactions include biaryl compounds and other substituted aromatic compounds.

Scientific Research Applications

4-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)phenylboronic acid pinacol ester has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar compounds to 4-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)phenylboronic acid pinacol ester include:

The uniqueness of this compound lies in its combination of the tetrahydropyridine ring and boronic ester group, which provides enhanced reactivity and versatility in synthetic applications.

Properties

IUPAC Name

1-methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3,6-dihydro-2H-pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26BNO2/c1-17(2)18(3,4)22-19(21-17)16-8-6-14(7-9-16)15-10-12-20(5)13-11-15/h6-10H,11-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMKYGZIHSWUORV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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